molecular formula C5H7ClN2 B2663657 3-Chloro-1,5-dimethyl-1H-pyrazole CAS No. 51500-32-4

3-Chloro-1,5-dimethyl-1H-pyrazole

Cat. No.: B2663657
CAS No.: 51500-32-4
M. Wt: 130.58
InChI Key: ZOFUHMRPQNGBPG-UHFFFAOYSA-N
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Description

3-Chloro-1,5-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a chlorine atom at position 3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,5-dimethyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-chloro-2,4-pentanedione with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it often acts by interacting with specific enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The molecular targets and pathways involved vary based on the derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,5-dimethyl-1H-pyrazole is unique due to the presence of both chlorine and methyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

3-chloro-1,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-3-5(6)7-8(4)2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFUHMRPQNGBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871396
Record name 3-Chloro-1,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51500-32-4
Record name 3-Chloro-1,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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